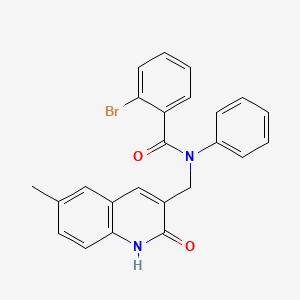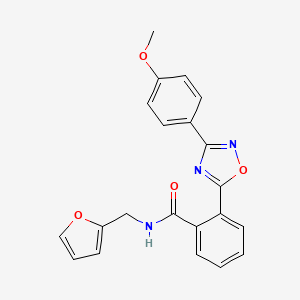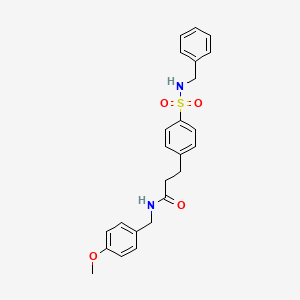
3-(4-(N-benzylsulfamoyl)phenyl)-N-(4-methoxybenzyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(N-benzylsulfamoyl)phenyl)-N-(4-methoxybenzyl)propanamide, also known as BZS, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It belongs to the class of sulfonamide compounds, which have been widely used in the treatment of various diseases. BZS has been shown to have promising results in several areas of research, including cancer treatment and neuroprotection.
Mecanismo De Acción
The mechanism of action of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(4-methoxybenzyl)propanamide is not fully understood, but it is believed to act through several pathways. This compound has been shown to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells, leading to their death. It has also been shown to modulate the activity of neurotransmitters in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits the activity of enzymes involved in DNA synthesis and repair, leading to the death of cancer cells. In the brain, this compound has been shown to modulate the activity of neurotransmitters such as dopamine and acetylcholine, leading to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-(N-benzylsulfamoyl)phenyl)-N-(4-methoxybenzyl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in scientific research. It has also been extensively studied, with a large body of literature supporting its potential as a therapeutic agent. However, there are some limitations to its use in lab experiments. This compound has limited solubility in water, which can make it difficult to administer in certain experimental settings. It also has potential toxicity, which must be carefully monitored in experimental studies.
Direcciones Futuras
There are several future directions for research on 3-(4-(N-benzylsulfamoyl)phenyl)-N-(4-methoxybenzyl)propanamide. One area of research is the development of more efficient synthesis methods to improve its yield and purity. Another area of research is the identification of its precise mechanism of action, which could lead to the development of more targeted therapies. Additionally, further studies are needed to fully understand the potential toxicity of this compound, which could inform its use in clinical settings. Finally, research is needed to explore the potential of this compound in other areas of therapeutic application, such as cardiovascular disease and autoimmune disorders.
Métodos De Síntesis
The synthesis of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(4-methoxybenzyl)propanamide involves a multi-step process that begins with the reaction of 4-nitrobenzenesulfonamide with benzylamine to form the intermediate compound 4-(N-benzylsulfamoyl)aniline. This intermediate is then reacted with 4-methoxybenzylbromide and propanoyl chloride to yield the final product, this compound. The synthesis of this compound has been optimized to improve its yield and purity for use in scientific research.
Aplicaciones Científicas De Investigación
3-(4-(N-benzylsulfamoyl)phenyl)-N-(4-methoxybenzyl)propanamide has been extensively studied for its potential as a therapeutic agent in several areas of research. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Propiedades
IUPAC Name |
3-[4-(benzylsulfamoyl)phenyl]-N-[(4-methoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-30-22-12-7-21(8-13-22)17-25-24(27)16-11-19-9-14-23(15-10-19)31(28,29)26-18-20-5-3-2-4-6-20/h2-10,12-15,26H,11,16-18H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQVCUFFYUZIHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
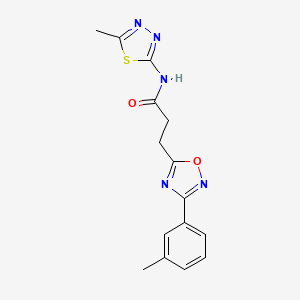
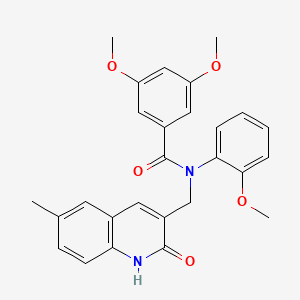

![3-(3-methoxyphenyl)-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707118.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7707124.png)
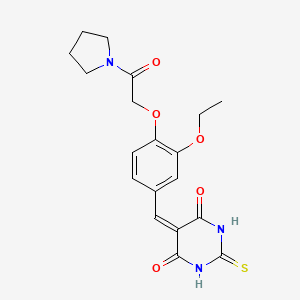
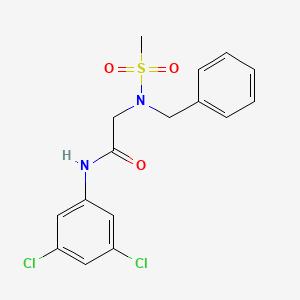
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7707135.png)
